2-Hydrazino-1-(3-methylbutyl)-1H-benzimidazole dihydrochloride 2-Hydrazino-1-(3-methylbutyl)-1H-benzimidazole dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1215598-66-5
VCID: VC8059090
InChI: InChI=1S/C12H18N4.2ClH/c1-9(2)7-8-16-11-6-4-3-5-10(11)14-12(16)15-13;;/h3-6,9H,7-8,13H2,1-2H3,(H,14,15);2*1H
SMILES: CC(C)CCN1C2=CC=CC=C2N=C1NN.Cl.Cl
Molecular Formula: C12H20Cl2N4
Molecular Weight: 291.22

2-Hydrazino-1-(3-methylbutyl)-1H-benzimidazole dihydrochloride

CAS No.: 1215598-66-5

Cat. No.: VC8059090

Molecular Formula: C12H20Cl2N4

Molecular Weight: 291.22

* For research use only. Not for human or veterinary use.

2-Hydrazino-1-(3-methylbutyl)-1H-benzimidazole dihydrochloride - 1215598-66-5

Specification

CAS No. 1215598-66-5
Molecular Formula C12H20Cl2N4
Molecular Weight 291.22
IUPAC Name [1-(3-methylbutyl)benzimidazol-2-yl]hydrazine;dihydrochloride
Standard InChI InChI=1S/C12H18N4.2ClH/c1-9(2)7-8-16-11-6-4-3-5-10(11)14-12(16)15-13;;/h3-6,9H,7-8,13H2,1-2H3,(H,14,15);2*1H
Standard InChI Key CRJXBTXNKOPMAP-UHFFFAOYSA-N
SMILES CC(C)CCN1C2=CC=CC=C2N=C1NN.Cl.Cl
Canonical SMILES CC(C)CCN1C2=CC=CC=C2N=C1NN.Cl.Cl

Introduction

Chemical and Structural Properties

Molecular Composition and Formula

The molecular formula of 2-hydrazino-1-(3-methylbutyl)-1H-benzimidazole dihydrochloride is C₁₂H₂₀Cl₂N₄, with a molecular weight of 307.22 g/mol. The base compound (without hydrochloride salts) has a molecular formula of C₁₂H₁₈N₄ (MW: 218.3 g/mol) . The dihydrochloride form arises from protonation of the hydrazine (-NHNH₂) and benzimidazole nitrogen atoms, improving crystallinity and handling stability .

Structural Features

  • Benzimidazole core: A fused bicyclic system comprising a benzene ring and an imidazole ring.

  • Hydrazine substituent: A -NHNH₂ group at position 2, enabling nucleophilic reactivity and metal coordination.

  • 3-Methylbutyl side chain: A branched alkyl group at position 1, enhancing lipophilicity and membrane permeability .

Key Physicochemical Data

PropertyValueSource
Melting PointNot reported (decomposes)
SolubilitySoluble in DMSO, water (limited)
Storage ConditionsFrozen (-20°C)

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 2-hydrazino-1-(3-methylbutyl)-1H-benzimidazole dihydrochloride typically involves:

  • Alkylation of benzimidazole: Reaction of 2-chlorobenzimidazole with 1-bromo-3-methylbutane to introduce the 3-methylbutyl group .

  • Hydrazine substitution: Displacement of the 2-chloro group with hydrazine hydrate under reflux conditions .

  • Salt formation: Treatment with hydrochloric acid to yield the dihydrochloride salt .

Critical Reaction Parameters

  • Temperature: 80–100°C for alkylation and hydrazine substitution.

  • Catalysts: Base catalysts (e.g., K₂CO₃) for deprotonation during alkylation .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, D₂O):

    • δ 1.02 (d, 6H, -CH(CH₃)₂), 1.68 (m, 2H, -CH₂CH(CH₃)₂), 3.45 (t, 2H, N-CH₂), 7.32–7.78 (m, 4H, aromatic) .

  • ¹³C NMR:

    • δ 22.1 (-CH(CH₃)₂), 28.5 (-CH₂CH(CH₃)₂), 48.3 (N-CH₂), 115–140 (aromatic carbons).

Infrared (IR) Spectroscopy

  • Key peaks:

    • 3250 cm⁻¹ (N-H stretch, hydrazine), 1600 cm⁻¹ (C=N, benzimidazole), 750 cm⁻¹ (C-Cl, hydrochloride) .

Biological Activity and Mechanisms

Table 1: Antiproliferative Activity of Benzimidazole Derivatives

CompoundIC₅₀ (μM) vs. MCF-7IC₅₀ (μM) vs. HeLaSource
2-Hydrazino-1-(3-methylbutyl)-1H-benzimidazole2.11.8
Paclitaxel (Control)0.0030.002

Antimicrobial Properties

The compound demonstrates moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC: 8 μg/ml) and fungi (e.g., Candida albicans, MIC: 16 μg/ml) . The hydrazine group facilitates hydrogen bonding with microbial enzymes, impairing nucleic acid synthesis .

Pharmacokinetic and Toxicological Profiles

Metabolic Stability

  • Half-life (in vitro): 4.2 hours in human liver microsomes, indicating moderate hepatic clearance .

  • CYP450 inhibition: Weak inhibitor of CYP3A4 (IC₅₀ > 50 μM) .

ParameterValueSource
Acute Toxicity (LD₅₀, rat)320 mg/kg (oral)
Skin IrritationModerate (GHS Category 2)
Ocular ToxicitySevere irritation (GHS Cat. 1)

Applications in Drug Discovery

Lead Optimization

The compound serves as a scaffold for developing:

  • Antimitotic agents: Structural modifications at the hydrazine position improve tubulin-binding affinity .

  • Antiviral drugs: Hybridization with nucleoside analogs targets viral polymerases .

Case Study: Hybrid Anticancer Agents

Coupling the benzimidazole core with naphthalimide via a triazole linker yielded hybrid molecules with dual DNA intercalation and tubulin inhibition activity (IC₅₀: 0.8 μM vs. MCF-7) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator